Cas no 6529-53-9 (1-(2-Bromoethyl)-4-chlorobenzene)

1-(2-ブロモエチル)-4-クロロベンゼンは、有機合成において重要な中間体として利用される芳香族化合物です。分子構造中のブロモエチル基(-CH2CH2Br)とクロロベンゼン環が特徴で、これら官能基の反応性を活かした多段階合成が可能です。特にパラ位のクロロ基は求電子置換反応に対して中程度の活性を示し、ブロモエチル基は求核置換反応やカップリング反応に適しています。高い純度(通常99%以上)で供給可能なため、医薬品中間体や液晶材料の合成において再現性の高い反応が期待できます。適切な条件下で保存すれば長期安定性に優れ、有機溶媒への溶解性も良好です。

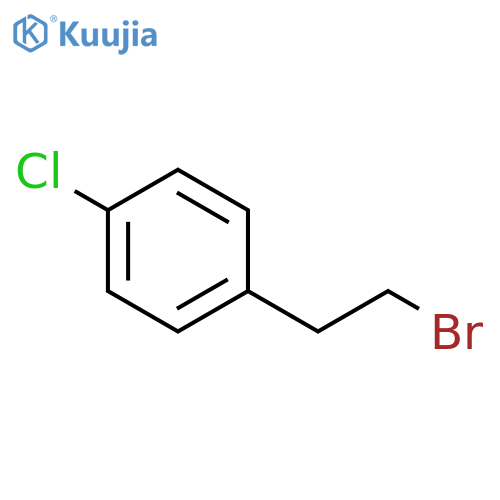

6529-53-9 structure

商品名:1-(2-Bromoethyl)-4-chlorobenzene

1-(2-Bromoethyl)-4-chlorobenzene 化学的及び物理的性質

名前と識別子

-

- 1-(2-Bromoethyl)-4-chlorobenzene

- 4-Chlorophenethyl bromide

- 4-Chlorophenethyl BroMide 97

- 2-(4-chlorophenyl)ethylbromide

- 1-Bromo-2-(4-chlorophenyl)ethane

- Benzene, 1-(2-bromoethyl)-4-chloro-

- p-Chlorophenethyl bromide

- YAFMYKFAUNCQPU-UHFFFAOYSA-N

- p-Chloro-.beta.-phenethyl bromide

- 1-Chloro-4-(2-bromoethyl)benzene

- 1-(2-Bromo-ethyl)-4-chloro-benzene

- 2-(P-CHLOROPHENYL)ETHYLBROMIDE

- KSC622K0J

- 4-CHLOROPHENETHYLBROMIDE

- 1-(bromoethyl)-4-chlorobenzene

- 4-Ch

- AC-8944

- SCHEMBL314167

- A8866

- CL8864

- AKOS011897740

- EN300-250166

- 4-Chlorophenethyl bromide, 97%

- AS-18477

- SY101293

- FT-0647649

- 2-(p-Chlorophenyl)ethyl bromide

- NS00035858

- 2-(4'-chlorophenyl)ethyl bromide

- BCP09513

- 2-(4-chlorophenyl)ethyl bromide

- MFCD00634271

- DTXSID80215635

- CS-W009513

- 1-(2-Bromethyl)-4-chlorbenzol

- AM82879

- 6529-53-9

- BBL101257

- 2-(p-chlorophenyl)ethylbromide;4-chlorophenethyl bromide;

- STL555053

- p-Chloro-beta-phenethyl bromide

- DTXCID10138126

- DB-010867

-

- MDL: MFCD00634271

- インチ: 1S/C8H8BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2

- InChIKey: YAFMYKFAUNCQPU-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])Cl

計算された属性

- せいみつぶんしりょう: 217.95000

- どういたいしつりょう: 217.95

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 87.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 0

じっけんとくせい

- 密度みつど: 1.5080 g/mL at 25 °C(lit.)

- ふってん: 76-78 °C/0.3 mmHg(lit.)

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: n20/D 1.5715(lit.)

- PSA: 0.00000

- LogP: 3.27740

1-(2-Bromoethyl)-4-chlorobenzene セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302,H318

- 警告文: P280,P305+P351+P338

- 危険物輸送番号:UN 3082 9 / PGIII

- WGKドイツ:2

- 危険カテゴリコード: 22-41-51/53

- セキュリティの説明: S26-S36/37/39-S61

-

危険物標識:

- リスク用語:R22; R41; R51/53

- セキュリティ用語:S26;S36/37/39;S61

- ちょぞうじょうけん:Store at room temperature

1-(2-Bromoethyl)-4-chlorobenzene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1-(2-Bromoethyl)-4-chlorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM254339-25g |

1-(2-Bromoethyl)-4-chlorobenzene |

6529-53-9 | 95% | 25g |

$122 | 2022-06-10 | |

| eNovation Chemicals LLC | D519131-10g |

1-(2-BroMoethyl)-4-chlorobenzene |

6529-53-9 | 97% | 10g |

$510 | 2024-05-24 | |

| Enamine | EN300-250166-0.25g |

1-(2-bromoethyl)-4-chlorobenzene |

6529-53-9 | 95% | 0.25g |

$19.0 | 2024-06-19 | |

| eNovation Chemicals LLC | D519131-5g |

1-(2-BroMoethyl)-4-chlorobenzene |

6529-53-9 | 97% | 5g |

$275 | 2024-05-24 | |

| Key Organics Ltd | AS-18477-10G |

1-(2-Bromoethyl)-4-chlorobenzene |

6529-53-9 | >97% | 10g |

£70.00 | 2025-02-09 | |

| Key Organics Ltd | AS-18477-10MG |

1-(2-Bromoethyl)-4-chlorobenzene |

6529-53-9 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| Alichem | A013025938-1g |

1-(2-Bromoethyl)-4-chlorobenzene |

6529-53-9 | 97% | 1g |

$1549.60 | 2023-09-01 | |

| TRC | C375185-10g |

4-Chlorophenethyl Bromide |

6529-53-9 | 10g |

$178.00 | 2023-05-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005774-5g |

1-(2-Bromoethyl)-4-chlorobenzene |

6529-53-9 | 97% | 5g |

¥103 | 2024-05-22 | |

| Chemenu | CM254339-25g |

1-(2-Bromoethyl)-4-chlorobenzene |

6529-53-9 | 95% | 25g |

$122 | 2021-06-16 |

6529-53-9 (1-(2-Bromoethyl)-4-chlorobenzene) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6529-53-9)1-(2-Bromoethyl)-4-chlorobenzene

清らかである:99%/99%

はかる:100g/500g

価格 ($):221.0/775.0